N,N-Bis(2-hydroxypropyl)glycine

Description

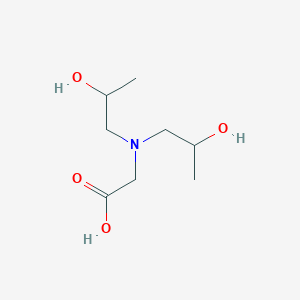

N,N-Bis(2-hydroxypropyl)glycine (CAS: Not explicitly provided in evidence) is a glycine derivative with two 2-hydroxypropyl groups attached to the nitrogen atom. Glycine derivatives are widely used as buffering agents, metal chelators, or intermediates in organic synthesis .

Properties

CAS No. |

63557-68-6 |

|---|---|

Molecular Formula |

C8H17NO4 |

Molecular Weight |

191.22 g/mol |

IUPAC Name |

2-[bis(2-hydroxypropyl)amino]acetic acid |

InChI |

InChI=1S/C8H17NO4/c1-6(10)3-9(4-7(2)11)5-8(12)13/h6-7,10-11H,3-5H2,1-2H3,(H,12,13) |

InChI Key |

XAGPRKPSLFGCMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC(C)O)CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-bis(2-hydroxypropyl)- typically involves the reaction of glycine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxypropyl groups to the nitrogen atom of glycine. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of Glycine, N,N-bis(2-hydroxypropyl)- is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Glycine, N,N-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary amines.

Substitution: The hydroxypropyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: The major products include aldehydes and carboxylic acids.

Reduction: The primary amines are the major products.

Substitution: The products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Biochemical Applications

Buffering Agent

N,N-Bis(2-hydroxypropyl)glycine serves as an effective buffering agent in biochemical assays. Its ability to maintain pH stability makes it suitable for various laboratory applications, particularly in enzyme reactions and protein studies.

Polymeric Prodrugs

The compound is utilized in the synthesis of polymeric prodrugs, which are designed to improve the pharmacokinetics of therapeutic agents. For instance, this compound can act as a linker between a polymer and an active drug molecule, enhancing drug solubility and bioavailability while reducing toxicity .

| Application | Description |

|---|---|

| Buffering Agent | Maintains pH stability in biochemical assays and reactions. |

| Polymeric Prodrugs | Serves as a linker to enhance drug solubility and bioavailability. |

Pharmaceutical Applications

Drug Delivery Systems

this compound has been explored for use in drug delivery systems, particularly in the formulation of injectable gels and microparticles. These systems allow for controlled release of drugs over extended periods, improving therapeutic outcomes .

Stabilization of Biologics

The compound also plays a role in stabilizing biologics during formulation. Its properties help maintain the structural integrity of proteins and peptides, which is crucial for their efficacy.

Case Studies

Case Study 1: Polymer-Conjugated Prodrugs

A study demonstrated the effectiveness of this compound as a linker in polymer-conjugated prodrugs. The research highlighted how this compound improved the pharmacokinetic profiles of various drugs by facilitating their release from polymer matrices .

Case Study 2: Buffering Capacity Evaluation

Another study evaluated the buffering capacity of this compound compared to traditional buffers. Results indicated superior performance in maintaining pH stability across a range of physiological conditions, making it a favorable choice for biological applications.

Mechanism of Action

The mechanism of action of Glycine, N,N-bis(2-hydroxypropyl)- involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their transport. It also interacts with enzymes, modulating their activity and stability. The hydroxypropyl groups enhance its solubility, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Bis(2-hydroxyethyl)glycine (BICINE)

- Structure: C₆H₁₃NO₄, with two hydroxyethyl groups substituted on the glycine nitrogen.

- Properties: Molecular weight: 163.17 g/mol. Applications: A zwitterionic buffer effective in biochemical assays (pH range 7.6–9.0). Safety: No carcinogenicity reported; commonly used in non-toxic applications .

- Key Differences :

- BICINE lacks the hydroxypropyl groups of the target compound, leading to differences in solubility and chelation efficiency.

N,N-Bis(phosphonomethyl)glycine (BPMGLY)

- Structure: Contains phosphonomethyl groups instead of hydroxypropyl.

- Synthesis : Produced via a Mannich-type reaction using glycine, formaldehyde, and phosphorous acid. NMR data (¹H, ¹³C, ³¹P) confirm structural integrity .

- Applications : Used in hybrid metal phosphonate networks for anticorrosion coatings.

- Key Differences :

N-Bis(2-hydroxypropyl)nitrosamine

- Structure : C₆H₁₄N₂O₃, a nitrosamine derivative with hydroxypropyl groups.

- Properties: Molecular weight: 162.19 g/mol. Hazards: Classified as a suspected carcinogen (H351) and skin sensitizer (H317) .

- Key Differences: The nitrosamine group introduces significant toxicity, limiting its use compared to non-nitrosated glycine derivatives .

N-(2-Hydroxypropyl)-N-methylglycine

- Structure : Substituted with one methyl and one hydroxypropyl group.

- Key Differences : Reduced steric hindrance compared to bis-substituted derivatives may affect binding properties .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Safety Concerns |

|---|---|---|---|---|---|

| N,N-Bis(2-hydroxypropyl)glycine | Not specified | Not available | Hydroxypropyl | Hypothesized: Buffering, chelation | Likely low toxicity (analogous to BICINE) |

| BICINE | C₆H₁₃NO₄ | 163.17 | Hydroxyethyl | Biochemical buffers | Non-toxic |

| BPMGLY | C₄H₁₁NO₇P₂ | 263.08 | Phosphonomethyl | Metal coordination networks | No explicit hazards reported |

| N-Bis(2-hydroxypropyl)nitrosamine | C₆H₁₄N₂O₃ | 162.19 | Nitrosamine, hydroxypropyl | Laboratory research (carcinogen model) | Suspected carcinogen (H351) |

Biological Activity

N,N-Bis(2-hydroxypropyl)glycine, commonly referred to as "bicine," is a zwitterionic amino acid derivative widely used in biochemical and pharmaceutical applications due to its unique buffering properties and biocompatibility. This article explores its biological activity, including its role in drug delivery systems, metabolic pathways, and potential therapeutic applications.

- Molecular Formula: C6H13NO4

- Molar Mass: 161.17 g/mol

- pKa: Approximately 8.35 at 20°C, indicating its buffering capacity in physiological pH ranges .

1. Buffering Agent

Bicine is primarily utilized as a buffering agent in biochemical experiments. Its ability to maintain pH stability makes it essential in various biological assays, particularly those involving enzymes and proteins that are sensitive to pH fluctuations.

2. Drug Delivery Systems

Bicine has been investigated as a linker in polymeric prodrugs. For instance, it can be conjugated with drug molecules to enhance their solubility and bioavailability. The cleavage of the bicine linker can release the active drug in a controlled manner, improving therapeutic efficacy while minimizing side effects .

Table 1: Comparison of Bicine-Based Prodrug Systems

| Prodrug System | Linker Type | Release Mechanism | Therapeutic Application |

|---|---|---|---|

| PEG-Bicine-Doxorubicin | Temporary amide linkage | Enzymatic cleavage | Cancer therapy |

| Bicine-Insulin Conjugate | Hydrolyzable bond | Hydrolysis under physiological conditions | Diabetes management |

3. Metabolic Role

Recent studies have highlighted bicine's role in metabolic pathways. It is involved in the synthesis of bile acids and can serve as a biomarker for certain metabolic disorders. Elevated levels of glycinated bile acids have been associated with conditions like Niemann-Pick disease type C (NPC1), indicating bicine's potential utility in diagnostic applications .

Case Study 1: Bicine as a Diagnostic Biomarker

A study demonstrated that the concentration of N-(3β,5α,6β-trihydroxy-cholan-24-oyl)glycine (a glycinated bile acid) was significantly elevated in the plasma of NPC1 patients. This suggests that bicine derivatives may serve as effective biomarkers for diagnosing lysosomal storage disorders .

Case Study 2: Drug Delivery Efficacy

In another investigation, bicine was utilized as a linker for a prodrug system designed to enhance the delivery of doxorubicin. The study reported that the prodrug exhibited improved pharmacokinetic properties and reduced systemic toxicity compared to free doxorubicin, showcasing bicine's potential in targeted cancer therapies .

Toxicological Profile

Bicine has been evaluated for its safety profile in various studies. It is generally regarded as non-toxic at therapeutic doses; however, high concentrations may lead to mild cytotoxic effects. Long-term studies are necessary to fully understand its safety and potential adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.